Cas no 33719-74-3 (3,5-Dichloroanisole)

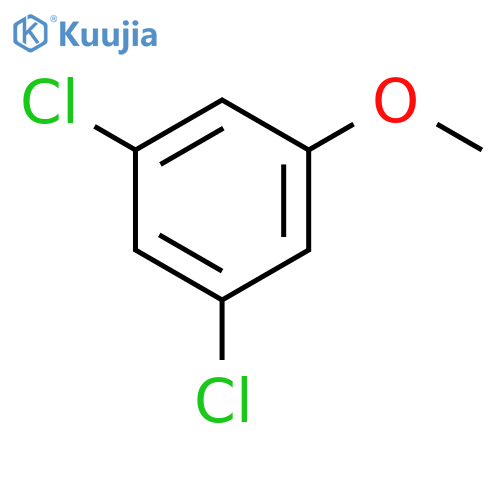

3,5-Dichloroanisole structure

商品名:3,5-Dichloroanisole

3,5-Dichloroanisole 化学的及び物理的性質

名前と識別子

-

- 1,3-Dichloro-5-methoxybenzene

- 3,5-Dichloroanisole

- 3,5-Dichlor-anisol

- 3,5-dichloro-anisole

- 3,5-dichlorophenol anisole

- 3.5-Dichlor-1-methoxy-benzol

- Benzene,3,5-dichloro-1-methoxy

- Methyl-(3.5-dichlor-phenyl)-aether

- Benzene, 3,5-dichloro-1-methoxy-

- DTXSID80187404

- FT-0614550

- SCHEMBL12015243

- Benzene, 1,3-dichloro-5-methoxy-

- EINECS 251-655-6

- 3,5-DICHLOROANISOL

- 1,3-Dichloro-5-methoxybenzene #

- 33719-74-3

- NS00029531

- InChI=1/C7H6Cl2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3

- MFCD00000589

- SSNXYMVLSOMJLU-UHFFFAOYSA-

- AMY28547

- J-511299

- SCHEMBL811578

- PS-5245

- A821907

- 3,5-dichloro anisole

- 1,3-Dichloro-5-methoxy-benzene

- AKOS005255514

- 3,5-Dichloroanisole, 98%

- DB-048477

-

- MDL: MFCD00000589

- インチ: 1S/C7H6Cl2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3

- InChIKey: SSNXYMVLSOMJLU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(OC)C=C(Cl)C=1

- BRN: 1936395

計算された属性

- せいみつぶんしりょう: 175.97957g/mol

- ひょうめんでんか: 0

- XLogP3: 3.8

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 175.97957g/mol

- 単一同位体質量: 175.97957g/mol

- 水素結合トポロジー分子極性表面積: 9.2Ų

- 重原子数: 10

- 複雑さ: 97.8

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.2890

- ゆうかいてん: 39-41 °C (dec.) (lit.)

- ふってん: 97°C 7,6mm

- フラッシュポイント: 華氏温度:222.8°f< br / >摂氏度:106°C< br / >

- 屈折率: 1.534

- PSA: 9.23000

- LogP: 3.00200

- ようかいせい: 未確定

3,5-Dichloroanisole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R20/22;R36/37/38

- セキュリティの説明: S22-S24/25-S37/39-S26

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S22;S26;S37/39

- リスク用語:R20/22; R36/37/38

3,5-Dichloroanisole 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3,5-Dichloroanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D431835-25000mg |

3,5-Dichloroanisole |

33719-74-3 | 25g |

$402.00 | 2023-05-18 | ||

| Enamine | EN300-78825-1.0g |

1,3-dichloro-5-methoxybenzene |

33719-74-3 | 1.0g |

$1068.0 | 2023-02-12 | ||

| TRC | D431835-25g |

3,5-Dichloroanisole |

33719-74-3 | 25g |

$ 402.00 | 2023-09-07 | ||

| Enamine | EN300-78825-2.5g |

1,3-dichloro-5-methoxybenzene |

33719-74-3 | 2.5g |

$2212.0 | 2023-02-12 | ||

| Enamine | EN300-78825-5.0g |

1,3-dichloro-5-methoxybenzene |

33719-74-3 | 5.0g |

$2802.0 | 2023-02-12 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-238685A-100 g |

3,5-Dichloroanisole, |

33719-74-3 | 100g |

¥2,106.00 | 2023-07-11 | ||

| abcr | AB148804-1 g |

3,5-Dichloroanisole; 98% |

33719-74-3 | 1g |

€68.30 | 2023-05-09 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106512-100g |

3,5-Dichloroanisole |

33719-74-3 | 98% | 100g |

¥1252.90 | 2023-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-238685A-100g |

3,5-Dichloroanisole, |

33719-74-3 | 100g |

¥2106.00 | 2023-09-05 | ||

| Ambeed | A754930-5g |

1,3-Dichloro-5-methoxybenzene |

33719-74-3 | 98% | 5g |

$22.0 | 2024-04-19 |

3,5-Dichloroanisole 関連文献

-

1. Index of subjects, 1976

-

Carlotta Raviola,Maurizio Fagnoni Photochem. Photobiol. Sci. 2018 17 107

-

3. Some chlorinated hydroxyphenoxyacetic acidsJ. P. Brown,E. B. McCall J. Chem. Soc. 1955 3681

-

4. Conformations of 3,5-dichloroanisole and 3,5-dibromoacetophenone determined from 1H nuclear magnetic resonance spectra of nematic solutionsJames W. Emsley,John C. Lindon,Joan M. Street J. Chem. Soc. Perkin Trans. 2 1976 805

-

Benjamin J. Groombridge,Stephen M. Goldup,Igor Larrosa Chem. Commun. 2015 51 3832

推奨される供給者

Amadis Chemical Company Limited

(CAS:33719-74-3)3,5-Dichloroanisole

清らかである:99%

はかる:100g

価格 ($):163.0